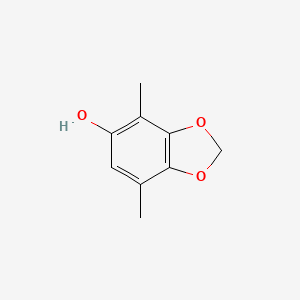

4,7-Dimethyl-2H-1,3-benzodioxol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88631-90-7 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4,7-dimethyl-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3,10H,4H2,1-2H3 |

InChI Key |

XLYKQGVKAPFTNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1OCO2)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dimethyl 2h 1,3 Benzodioxol 5 Ol and Its Analogues

De Novo Synthesis Approaches for 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol

The de novo synthesis, or the creation of the this compound molecule from simpler precursors, is a fundamental aspect of its chemistry. This process relies on the strategic assembly of the benzodioxole core.

Key Precursors and Starting Materials in Benzodioxole Synthesis

The synthesis of the 1,3-benzodioxole (B145889) ring system generally commences from catechol (1,2-dihydroxybenzene) or its substituted derivatives. For the specific synthesis of this compound, the logical starting material would be 3,6-dimethylbenzene-1,2,4-triol. The formation of the dioxole ring is typically achieved through an acetalization or ketalization reaction. researchgate.net This involves reacting the catechol derivative with a suitable methylene (B1212753) source, such as a dihalomethane (e.g., dibromomethane (B42720) or dichloromethane), under basic conditions. wikipedia.org The base facilitates the deprotonation of the hydroxyl groups, enabling nucleophilic attack on the methylene source.

Natural products often serve as readily available starting materials for the synthesis of benzodioxole derivatives. For instance, safrole, a principal component of sassafras oil, possesses the 1,3-benzodioxole unit and can be chemically modified to produce various derivatives. researchgate.net Similarly, apiol, found in parsley and dill seed extracts, is another natural polyalkoxyallylbenzene that provides a scaffold for creating benzodioxole analogues. mdpi.comresearchgate.net

| Precursor Type | Specific Example | Typical Reagent for Ring Formation | Relevance |

|---|---|---|---|

| Substituted Catechol | Catechol | Dihalomethane (e.g., CH₂Br₂) | Fundamental building block for the benzodioxole core. wikipedia.org |

| Substituted Hydroquinone | Trimethylhydroquinone | Acetaldehyde | Used in the acid-catalyzed condensation to form oxatocopherol-type benzodioxins, which are related structures. nih.gov |

| Natural Product | Apiol | N/A (Benzodioxole core is pre-existing) | Serves as a starting point for synthesizing analogues like 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.com |

| Natural Product | Safrole | N/A (Benzodioxole core is pre-existing) | Provides a natural source of the 1,3-benzodioxole moiety for further derivatization. researchgate.net |

Multi-step Synthetic Sequences for the Benzodioxole Core

The construction of the benzodioxole core often involves a sequence of reactions to introduce the necessary substituents and form the heterocyclic ring. A general and widely applicable method involves the Williamson ether synthesis, where a catechol is reacted with a dihalomethane in the presence of a base.

For more complex benzodioxole analogues, multi-step sequences are common. For example, the synthesis of certain derivatives starts with 3,4-(methylenedioxy)phenylacetic acid, which is first converted to its methyl ester. nih.gov This ester can then undergo further reactions, such as Friedel-Crafts acylation, to introduce substituents onto the aromatic ring. nih.gov Another approach involves the formylation of a pre-existing benzodioxole, such as dihydroapiol, to introduce an aldehyde group, which can then be a handle for further transformations. mdpi.comresearchgate.net This formylation is often carried out using a formylation mixture like dichloromethyl methyl ether in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄). mdpi.com

Derivatization Strategies of the this compound Scaffold

Once the core scaffold of this compound is synthesized, its chemical properties can be extensively modified through various derivatization strategies. These modifications can target the hydroxyl group or the aromatic ring itself.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for derivatization. researchgate.netnih.gov Its reactivity allows for a range of transformations, including esterification and etherification, to introduce new functional groups and modify the molecule's properties. researchgate.net

Esterification: The hydroxyl group can be readily converted into an ester by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base.

Etherification: Formation of an ether linkage is another common modification. The Williamson ether synthesis, involving the reaction of the deprotonated hydroxyl group with an alkyl halide, is a standard method for this transformation.

These functionalizations are crucial as the introduction of different groups can significantly alter the biological and chemical characteristics of the parent molecule. nih.gov

Alkylation and Arylation Reactions on the Benzodioxole Ring System

Introducing alkyl or aryl groups directly onto the benzodioxole aromatic ring is a key strategy for creating analogues.

Alkylation: Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings using an alkyl halide and a Lewis acid catalyst. youtube.com However, this reaction can be prone to limitations such as carbocation rearrangements and polyalkylation, as the introduction of an alkyl group activates the ring towards further substitution. youtube.com

Arylation: Direct arylation reactions have become a powerful tool for forming carbon-carbon bonds between two aromatic moieties. mdpi.comresearchgate.net These methods, often catalyzed by palladium, offer an efficient alternative to traditional cross-coupling reactions. researchgate.net They allow for the coupling of the benzodioxole ring with various aryl halides or other aryl sources. mdpi.comresearchgate.net

Introduction of Diverse Chemical Moieties via Coupling Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to build complex molecules, and these are widely applied to the benzodioxole scaffold. The Suzuki-Miyaura coupling reaction is a particularly prominent example. worldresearchersassociations.comresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. worldresearchersassociations.com

In the context of benzodioxole synthesis, a bromo-substituted benzodioxole can be prepared and then subjected to Suzuki-Miyaura coupling with a variety of aryl or heterocyclic boronic acids. worldresearchersassociations.com This strategy allows for the introduction of a wide range of chemical groups, leading to the synthesis of novel benzodioxole derivatives with diverse structures. worldresearchersassociations.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, are optimized to achieve good yields for different substrates. worldresearchersassociations.com

| Reaction Type | Functional Group Targeted | Typical Reagents | Outcome |

|---|---|---|---|

| Esterification | Hydroxyl Group | Acid Chloride, Carboxylic Acid | Forms an ester derivative. |

| Etherification (Williamson) | Hydroxyl Group | Alkyl Halide, Base | Forms an ether derivative. |

| Friedel-Crafts Alkylation | Aromatic Ring | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | Introduces an alkyl group to the ring. youtube.com |

| Direct Arylation | Aromatic Ring C-H bond | Aryl Halide, Palladium Catalyst | Forms a biaryl compound. mdpi.com |

| Suzuki-Miyaura Coupling | Aromatic Ring (as organohalide) | Aryl Boronic Acid, Palladium Catalyst, Base | Introduces diverse aryl or heteroaryl groups. worldresearchersassociations.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry. While specific methods for the stereoselective synthesis of this compound derivatives are not extensively detailed in the literature, general principles of asymmetric synthesis can be applied to this class of molecules. The creation of chirality in benzodioxole derivatives typically involves either the asymmetric functionalization of a pre-formed ring or the cyclization of a chiral precursor.

Key strategies that could be employed include:

Use of Chiral Catalysts: Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For the related 1,4-benzodioxane (B1196944) structures, catalyst systems such as [Ir(cod)Cl]₂/BIDIME-dimer have been used for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities of up to 99:1 er (enantiomeric ratio). nih.gov This type of catalytic reduction could potentially be adapted for prochiral benzodioxole derivatives.

Chiral Reagents and Auxiliaries: Chiral reagents can be used to introduce stereochemistry into a molecule, which is then carried through subsequent synthetic steps. youtube.com For instance, the iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has been successfully used to control the stereochemistry of acyl ligands, which can then be elaborated into complex chiral molecules. iupac.org A similar approach could be envisioned where a chiral auxiliary is attached to a precursor of this compound to direct subsequent bond formations.

Axial-to-Axial Chirality Transfer: In more complex systems, chirality can be transferred from one part of a molecule to another. For example, C-N axially chiral carbazoles have been synthesized from C-C axially chiral biaryls via an intramolecular Buchwald-Hartwig amination, with high enantiospecificity. rsc.org This principle could be relevant in the synthesis of complex derivatives where multiple chiral elements are present.

Advanced Synthetic Techniques in Benzodioxole Chemistry

The synthesis of the benzodioxole ring and its subsequent modification benefit from a range of advanced organic chemistry techniques that offer improved efficiency, selectivity, and access to molecular diversity.

Catalytic Methods in Benzodioxole Formation and Functionalization

Catalysis is central to the efficient synthesis and functionalization of the benzodioxole core. The traditional method for forming the 1,3-benzodioxole ring involves the condensation of a catechol with a methylene source, a reaction often facilitated by strong acid catalysts like hydrochloric acid or sulfuric acid. chemicalbook.com Modern advancements have introduced a variety of more sophisticated catalytic systems.

Heterogeneous Catalysis: For functionalization reactions such as acylation, heterogeneous catalysts are advantageous due to their recyclability. Metal-exchanged Aquivion® catalysts (MeAq), where Me can be Zn, Fe(III), or Cu(II), have been used for the acylation of 1,3-benzodioxole. mdpi.com These solid-phase catalysts can be filtered and reused, aligning with green chemistry principles.

Palladium and Copper Catalysis: Cross-coupling reactions are invaluable for introducing substituents onto the benzodioxole ring. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst such as PdCl₂(PPh₃)₂, has been employed to react brominated benzodioxole derivatives with a wide range of boronic acids to create new C-C bonds. worldresearchersassociations.com Additionally, copper(I) iodide (CuI) has been used as a catalyst for Huisgen 1,3-dipolar cycloaddition reactions (click chemistry) to attach triazole rings to benzodioxole scaffolds. worldresearchersassociations.com

| Catalyst | Reaction Type | Substrate Example | Outcome | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ring Formation (Condensation) | Catechol and Methanol | Forms the 1,3-benzodioxole ring. | chemicalbook.com |

| Zn-Aq, Fe(III)-Aq, Cu(II)-Aq | Acylation (Functionalization) | 1,3-Benzodioxole and Propionic Anhydride | Produces acylated benzodioxole; catalyst is recyclable. | mdpi.com |

| PdCl₂(PPh₃)₂ / PPh₃ | Suzuki-Miyaura Coupling | Brominated Benzodioxole and Aryl Boronic Acids | Formation of new C-C bonds with yields of 33-89%. | worldresearchersassociations.com |

| Copper(I) Iodide (CuI) | 1,3-Dipolar Cycloaddition | Azidomethyl Benzodioxole and Phenylacetylene | Formation of a 1,2,3-triazole substituted benzodioxole. | worldresearchersassociations.com |

Multicomponent Reactions Towards Complex Benzodioxole Structures

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.com This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular diversity, making it a powerful tool in drug discovery. mdpi.comnih.gov

While MCRs are not typically used to synthesize the benzodioxole ring itself, they are exceptionally useful for elaborating benzodioxole-containing building blocks into more complex structures. Well-known MCRs like the Ugi, Passerini, Biginelli, and Povarov reactions can be designed to incorporate a benzodioxole-containing aldehyde, amine, or carboxylic acid, thereby creating intricate molecular architectures built upon the benzodioxole scaffold. nih.govnih.gov For example, a benzodioxole-substituted aldehyde could be used in a Biginelli reaction with urea (B33335) and a β-ketoester to produce dihydropyrimidinone derivatives bearing the benzodioxole moiety.

Chemoenzymatic Synthesis of Benzodioxole Compounds

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. Enzymes can operate under mild conditions and often exhibit high regio-, chemo-, and stereoselectivity, which can simplify synthetic routes by reducing the need for protecting groups and resolving agents.

While the application of chemoenzymatic methods specifically for the synthesis of this compound and its direct analogues is not widely reported, the potential of this strategy is significant. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols or esters, a process that could be applied to a chiral benzodioxole precursor to isolate a single enantiomer. Similarly, oxidoreductases could be used for selective oxidation or reduction steps on the benzodioxole scaffold or its side chains. This remains an area with potential for future development in benzodioxole chemistry.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like benzodioxole derivatives to improve safety and environmental sustainability.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents.

Solvent-Free Reactions: Performing reactions without a solvent, often with the aid of microwave irradiation, can dramatically reduce waste and reaction times. For example, a one-pot multicomponent synthesis of curcumin (B1669340) 3,4-dihydropyrimidinones was achieved using a biodegradable catalyst under solvent-free microwave conditions. mdpi.com This type of energy-efficient and solventless approach is highly desirable for the synthesis of benzodioxole derivatives.

Aqueous Medium Reactions: While many organic reactions are not compatible with water, its use as a solvent is ideal from a green chemistry perspective. In many reported syntheses of benzodioxole derivatives, water is used extensively during the work-up phase to extract or precipitate the product. nih.govprepchem.comgoogle.com For instance, after a reaction, the mixture may be poured into water to precipitate the crude product, which is then filtered and purified. prepchem.comgoogle.com Although this does not involve using water as the primary reaction solvent, it is a crucial step in reducing the reliance on organic solvents for purification. The development of synthetic methods that use water as the reaction medium for benzodioxole ring formation or functionalization remains a key goal for green chemistry in this area.

Renewable Feedstocks and Catalysts for Sustainable Benzodioxole Synthesis

The imperative for sustainable chemical manufacturing has spurred significant research into the use of renewable feedstocks and green catalytic systems for the synthesis of valuable compounds, including benzodioxoles. This section explores the progress in utilizing biomass, particularly lignin (B12514952) and other plant-derived molecules, as a sustainable source for producing the core chemical structures of this compound and its analogues. The focus is on the catalytic conversion of these renewable precursors into key intermediates like catechols and their subsequent transformation into the benzodioxole framework.

The primary strategy for a sustainable route to benzodioxoles hinges on the production of substituted catechols from readily available biomass. Lignin, a complex aromatic biopolymer, stands out as a prime candidate, being the most abundant natural source of aromatic compounds. mdpi.comkit.edu The valorization of lignin into fine chemicals is a cornerstone of developing future biorefineries.

One of the most promising approaches involves the depolymerization of lignin to yield aromatic platform chemicals. mdpi.comnih.gov A specific type of lignin, known as C-lignin, is particularly noteworthy as it is composed of homogeneous catechyl units. nih.gov Its depolymerization through hydrogenolysis can yield catechol monomers with high selectivity, providing a direct route to this crucial benzodioxole precursor. nih.govmappingignorance.org Research has demonstrated that the cleavage of the β-O-4 ether linkages, which are prevalent in lignin, is key to this process, though preventing repolymerization of the cleaved fragments remains a challenge. mappingignorance.org

For more common types of lignin, such as those rich in guaiacyl (G) and syringyl (S) units, multi-step catalytic or biocatalytic processes are employed. Lignin-derived guaiacols can be converted to catechols via demethylation. mdpi.com Engineered microorganisms and specific enzymes, such as cytochrome P450 monooxygenases, are being explored for this biological transformation. mdpi.commdpi.com This "biological funneling" approach aims to direct a variety of lignin-derived aromatics towards a central catechol intermediate. mdpi.com

Beyond lignin, other plant-based molecules serve as viable renewable feedstocks. Apiol, a compound readily isolated in large quantities from parsley or dill seed extracts, provides a naturally occurring benzodioxole structure that can be chemically modified. mdpi.com This offers a more direct, though less broadly applicable, route to specific benzodioxole analogues.

Once the catechol intermediate is obtained from a renewable source, the subsequent step is the formation of the dioxole ring. This is typically achieved by reacting the catechol with an appropriate aldehyde or ketone under acidic catalysis. google.comresearchgate.net To align with green chemistry principles, the development of sustainable and reusable catalysts is crucial. Carbon-based solid acids have been shown to be effective catalysts for the reaction between catechol and aldehydes, with high conversion and selectivity. google.com

An innovative and greener synthesis pathway for benzodioxane, a related structure, has been developed using glycerol (B35011) carbonate as a reactive alkylating agent for catechol. researchgate.netrsc.org With glycerol being a readily available byproduct of biodiesel production, this method represents a significant advance in creating value-added chemicals from renewable resources. researchgate.net

The following table summarizes various renewable feedstocks and the catalytic methods being explored for the synthesis of benzodioxole precursors and related structures.

| Feedstock | Key Intermediate/Target | Catalytic System/Process | Research Findings |

| C-Lignin | Catechol Monomers | Hydrogenolysis | Depolymerization of C-lignin yields catechol monomers with high selectivity, avoiding significant side reactions or condensation products. mappingignorance.org |

| Guaiacyl (G) Lignin | Catechols | Microbial Demethylation (e.g., using Pseudomonas putida) | Engineered microbes can funnel various lignin-derived aromatics into central intermediates like catechol. mdpi.com |

| Lignin-derived Guaiacols | Catechols | Cytochrome P450 Monooxygenases | O-Methylated lignin compounds can be demethylated to catechols by specific microbial enzymes. mdpi.com |

| Catechol (from biomass) | 1,3-Benzodioxole | Carbon-based Solid Acid | High conversion (>80%) and selectivity (>95%) for the synthesis of the benzodioxole ring from catechol and aldehydes/ketones. google.com |

| Catechol & Glycerol Carbonate | 2-hydroxymethyl-1,4-benzodioxane | Basic Catalysts (e.g., NaOCH₃, MgO) | An innovative, solvent-free method with high yield (up to 88%) for a benzodioxane derivative, utilizing bio-based reagents. researchgate.netrsc.org |

| Apiol (from Parsley/Dill) | Dihydroapiol / Benzodioxole Aldehyde | Palladium (Pd) catalyst for hydrogenation | Apiol, a natural benzodioxole, can be efficiently converted to key intermediates for synthesizing more complex analogues. mdpi.com |

While a direct, one-step synthesis of this compound from a raw renewable feedstock has not been extensively documented, the pathways described above lay a clear foundation. By generating substituted catechols from lignin and coupling them with appropriate carbonyl compounds using green catalysts, a sustainable manufacturing route for this compound and its analogues is becoming increasingly feasible. The continued development of efficient lignin depolymerization techniques and novel catalytic systems is paramount to realizing the full potential of biomass in the sustainable production of fine chemicals like benzodioxoles.

Structural Elucidation and Advanced Characterization of 4,7 Dimethyl 2h 1,3 Benzodioxol 5 Ol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. For the parent compound, Sesamol (B190485), the aromatic region shows three distinct protons. nih.gov The introduction of two methyl groups at the C4 and C7 positions in 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol simplifies the aromatic region to a single signal, as the C6 proton is the only one remaining on the benzene (B151609) ring. The electron-donating nature of the methyl groups would be expected to cause a slight upfield shift for this proton compared to its counterparts in Sesamol. Furthermore, new signals corresponding to the two methyl groups and the hydroxyl proton would appear.

¹³C NMR: Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would be expected to show distinct signals for the two methyl carbons, the five aromatic carbons (with C4, C5, and C7 being quaternary), and the methylene (B1212753) carbon of the dioxole ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and methyl substituents.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would map direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of the aromatic C6-H and the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C4-CH₃ | ~2.1-2.3 | ~15-20 |

| C7-CH₃ | ~2.1-2.3 | ~15-20 |

| C6-H | ~6.3-6.5 | ~100-105 |

| OCH₂O | ~5.9 | ~101 |

| OH | Variable | N/A |

| Aromatic Carbons | N/A | ~105-150 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong, broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The presence of the methyl groups would introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The aromatic nature of the ring would be confirmed by C=C stretching absorptions in the 1500-1650 cm⁻¹ region. mdpi.com The characteristic C-O-C asymmetric and symmetric stretching vibrations of the 1,3-dioxole (B15492876) ring are expected to produce strong bands in the 1250-1000 cm⁻¹ range.

Table 2: Key Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1650 | Medium-Strong |

| C-O-C Stretch (Dioxole) | 1000 - 1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₉H₁₀O₃), the calculated molecular weight is approximately 166.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166. A key fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to give a prominent peak at m/z = 151. This fragment could then undergo further characteristic cleavages.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula, confirming that the compound is C₉H₁₀O₃ and distinguishing it from any isomers.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute arrangement of atoms in the solid state.

While no specific crystal structure has been reported for this compound, the methodology of single-crystal X-ray diffraction would be the definitive way to characterize its solid-state structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of all non-hydrogen atoms can be determined.

This analysis would confirm the planarity of the benzene ring and reveal the conformation of the five-membered dioxole ring, which typically adopts a slight envelope or twisted conformation. It would also provide precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

The data from an X-ray diffraction experiment also reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces. For this compound, the phenolic hydroxyl group is a key feature, capable of acting as both a hydrogen-bond donor and acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the -OH group.

Additionally, weak C-H···O interactions and potential π–π stacking interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal packing. The analysis of these interactions provides insight into the solid-state properties of the compound and can influence physical characteristics such as melting point and solubility.

Micro-electron Diffraction (MicroED) for Structural Analysis

Comprehensive searches for specific research utilizing Micro-electron Diffraction (MicroED) for the structural analysis of this compound did not yield dedicated studies on this particular compound. While the benzodioxole moiety is a subject of interest in crystallography, information regarding the application of MicroED to this specific dimethylated derivative, including detailed research findings and data tables, is not available in the public domain based on the conducted search.

MicroED is a rising cryo-electron microscopy technique that uses electron diffraction to determine the three-dimensional structure of sub-micron sized crystals. This method has proven to be a powerful tool for the structural elucidation of small molecules and complex natural products, particularly when traditional X-ray crystallography is challenging due to the small crystal size.

Although no direct data exists for this compound, the broader application of diffraction techniques on related benzodioxole structures has been documented. For instance, the crystal structures of other derivatives have been determined using single-crystal X-ray diffraction, providing insights into their molecular geometry and packing in the solid state. These studies, while not employing MicroED, underscore the importance of diffraction methods in characterizing the atomic arrangement of this class of compounds.

Further research employing MicroED would be necessary to provide detailed structural parameters, such as unit cell dimensions, bond lengths, bond angles, and torsion angles for this compound at a sub-angstrom resolution. Such an analysis would offer definitive evidence of its molecular conformation and intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of 4,7 Dimethyl 2h 1,3 Benzodioxol 5 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

Molecular docking simulations are employed to predict how 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol might bind within the active site of a biological target, such as an enzyme or receptor. The simulation software calculates the most stable binding poses, or "binding modes," based on the complementarity of the ligand and the receptor's binding pocket.

The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A more negative value typically indicates a stronger, more favorable interaction. For example, docking studies of various small molecules with protein targets like Human Serum Albumin have shown binding energies in the range of -5.0 to -10.0 kcal/mol. mdpi.com These simulations can generate a ranked list of possible binding poses, each with a corresponding binding affinity score, which helps in identifying the most likely interaction.

Table 1: Illustrative Predicted Binding Affinities for Ligand-Target Complexes (Note: This data is representative of typical docking results and is for illustrative purposes.)

| Target Protein | Predicted Binding Mode | Estimated Binding Affinity (kcal/mol) |

|---|---|---|

| Enzyme A | Pose 1 | -7.8 |

| Enzyme A | Pose 2 | -7.2 |

| Receptor B | Pose 1 | -8.5 |

| Receptor B | Pose 2 | -8.1 |

Beyond predicting affinity, molecular docking provides a detailed 2D and 3D view of the ligand within the binding pocket, revealing specific interactions with key amino acid residues. These interactions are critical for the stability of the ligand-receptor complex.

Common types of interactions identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the ligand) and acceptors (like the backbone carbonyls or side chains of amino acids such as serine or aspartic acid).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the dimethylated benzene (B151609) ring) and hydrophobic amino acid residues like Leucine, Valine, Isoleucine, and Phenylalanine. mdpi.com

Pi-Pi Stacking: Aromatic rings, like the benzodioxole core, can stack with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, or Tryptophan.

Computational studies on similar ligands have shown that specific residues, such as Valine at position 120 (V120) in one odorant-binding protein, can be critical for binding. mdpi.com The identification of these key residues is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Table 2: Potential Interacting Amino Acid Residues for this compound (Note: This table illustrates the types of interactions that could be identified through docking simulations.)

| Amino Acid Residue | Position in Protein | Potential Interaction Type |

|---|---|---|

| Serine (Ser) | 204 | Hydrogen Bond |

| Valine (Val) | 120 | Hydrophobic |

| Leucine (Leu) | 75 | Hydrophobic |

| Phenylalanine (Phe) | 119 | Pi-Pi Stacking / Hydrophobic |

| Aspartic Acid (Asp) | 113 | Hydrogen Bond |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comresearchgate.net By mapping the electron density distribution, it provides a unique fingerprint of how molecules are packed in a solid state. This analysis is crucial for understanding the physical properties of a compound, such as its stability and solubility.

The analysis generates a 3D Hirshfeld surface, where different colors represent the types and strengths of intermolecular contacts. Two-dimensional "fingerprint plots" are then derived from this surface, which summarize the complex information into an easily interpretable graph and provide quantitative percentages for each type of interaction. nih.gov

For benzodioxole-containing structures, studies have shown that the crystal packing is typically dominated by several key contacts. A Hirshfeld surface analysis performed on the closely related compound (E)-benzo[d] mdpi.comnih.govdioxole-5-carbaldehyde oxime revealed the most significant contributions to the crystal packing. nih.gov Based on this related structure, the primary interactions for a compound like this compound are expected to be H···H, H···O/O···H, and C···H/H···C contacts.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzodioxole (Data sourced from the analysis of (E)-benzo[d] mdpi.comnih.govdioxole-5-carbaldehyde oxime. nih.gov)

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···O / O···H | 36.7% |

| H···H | 32.2% |

| C···H / H···C | 12.7% |

| C···C | 9.5% |

| Other Contacts | 8.9% |

Chemical Reactivity and Mechanistic Studies Involving the 4,7 Dimethyl 2h 1,3 Benzodioxol 5 Ol Moiety

Oxidation Reactions and Pathways of 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol

The presence of a phenolic hydroxyl group makes the this compound moiety susceptible to oxidation. The electron-donating nature of the methyl and methylenedioxy groups further activates the ring towards oxidative processes. Oxidation can proceed via several pathways, depending on the oxidant and reaction conditions, potentially leading to quinone formation or cleavage of the dioxole ring.

One primary pathway involves the oxidation of the phenol (B47542) to a phenoxy radical, which can then be further oxidized to an ortho-quinone. Given the substitution pattern, oxidation would likely yield 4,7-dimethyl-1,3-benzodioxole-5,6-dione. Common oxidizing agents for phenols, such as Fremy's salt (potassium nitrosodisulfonate) or various metal-based oxidants, could facilitate this transformation.

Furthermore, the methylenedioxy bridge itself can be a site of oxidative metabolism, particularly in biological systems involving cytochrome P-450 enzymes. This process can lead to the formation of a catechol via cleavage of the C-O bonds of the dioxole ring, with the methylene (B1212753) carbon being released as carbon monoxide or formate (B1220265). nih.gov

Derivatization of the phenol can lead to other oxidative reactions. For instance, if the aromatic ring is first formylated, the resulting aldehyde can undergo a Baeyer-Villiger oxidation. This reaction, typically employing a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), would convert the aldehyde into a formate ester, which can then be hydrolyzed to a new phenol. wikipedia.orgorganic-chemistry.orgresearchgate.netorganicreactions.orglibretexts.org This provides a route to further functionalize the aromatic ring.

Table 1: Potential Oxidation Reactions of this compound and its Derivatives

| Oxidizing Agent | Substrate Moiety | Probable Product(s) | Reaction Type |

|---|---|---|---|

| Fremy's Salt | Phenol | 4,7-Dimethyl-1,3-benzodioxole-5,6-dione | Phenol Oxidation |

| Cytochrome P-450 | Methylenedioxy bridge | Corresponding catechol, CO, formate | Oxidative Cleavage |

Reduction Reactions and Derivatization

Reduction of the this compound core is less common than oxidation, as the aromatic system is inherently stable. Catalytic hydrogenation of the benzene (B151609) ring would require harsh conditions (high pressure and temperature) and is generally not a selective process.

Derivatization, however, offers a wide range of synthetic possibilities, primarily centered on the reactivity of the phenolic hydroxyl group. nih.govrhhz.netresearchgate.net These reactions are crucial for creating precursors for further transformations, such as rearrangement or cyclization reactions.

Etherification: The hydroxyl group can be readily converted into an ether. A classic Williamson ether synthesis, involving deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, allyl bromide), yields the corresponding ether. This is a common strategy to protect the hydroxyl group or to install a group for subsequent reactions like the Claisen rearrangement.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of esters. This is another effective method for protecting the hydroxyl group.

Derivatization of the Ring: While not a reduction, derivatization can also involve functionalizing the aromatic ring itself, typically through electrophilic substitution reactions (discussed in 5.3) followed by transformations of the newly introduced groups.

Table 2: Common Derivatization Reactions of this compound

| Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|

| Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Phenolic -OH | Alkyl Ether (Ar-O-R) |

| Acyl Chloride (RCOCl), Base | Phenolic -OH | Ester (Ar-O-COR) |

| Halogenating agent (e.g., Br₂), Lewis Acid | Aromatic Ring | Halogenated Benzodioxole |

Nucleophilic and Electrophilic Substitution Reactions on the Benzodioxole Ring

The electron-rich nature of the this compound ring system makes it highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of attack for incoming electrophiles. libretexts.orgyoutube.comyoutube.comfiveable.memsu.edu

The substituents on the ring are:

-OH (hydroxyl): A strongly activating, ortho-, para-directing group.

-CH₃ (methyl): An activating, ortho-, para-directing group.

-OCH₂O- (methylenedioxy): An activating, ortho-, para-directing group.

All substituents are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific molecule, the only available position for substitution is at C-6. The strong activating and directing influences of the hydroxyl group at C-5, the methyl group at C-7, and the dioxole oxygen all converge to make the C-6 position highly nucleophilic and the sole site of electrophilic attack.

Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would yield the 6-halo derivative.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the C-6 position.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide or acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would install an alkyl or acyl group at C-6.

Nucleophilic aromatic substitution (SNA) on this ring is generally unfavorable. wikipedia.orgmasterorganicchemistry.comlibretexts.org SNA reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). The this compound ring is electron-rich due to its activating substituents, thus disfavoring attack by nucleophiles. Such a reaction would only be plausible if the ring were first functionalized with a suitable leaving group and powerful electron-withdrawing groups.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Predicted Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 6-Bromo-4,7-dimethyl-2H-1,3-benzodioxol-5-ol |

| Nitration | HNO₃, H₂SO₄ | 4,7-Dimethyl-6-nitro-2H-1,3-benzodioxol-5-ol |

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions involving the this compound moiety can be employed to construct more complex polycyclic structures. These strategies typically require prior functionalization of the molecule to introduce reactive groups that can participate in ring formation.

One potential strategy is the Fischer indole (B1671886) synthesis. This would involve converting the parent phenol into a hydrazine (B178648) derivative, which could then be reacted with a ketone or aldehyde to form a phenylhydrazone. Acid-catalyzed cyclization of this intermediate would lead to the formation of a fused indole ring system.

Another approach involves annulation, where a new ring is built onto the existing benzodioxole core. For example, if an ortho-alkynyl group were introduced at the C-6 position, it could undergo an electrophilic or radical cyclization to form a fused furan (B31954) or other heterocyclic ring. nih.gov Similarly, ortho-functionalized diaryliodonium salts have been used in copper-catalyzed annulation reactions with phenols to construct benzocoumarin derivatives, a strategy that could be adapted to derivatives of the target molecule. beilstein-journals.orgnih.gov Base-promoted annulation reactions of α-halogenated hydrazones with other cyclic systems also provide a template for building complex spiro- or fused-ring systems. nih.govbeilstein-journals.org

Rearrangement Reactions of Benzodioxole Derivatives

The most prominent rearrangement reaction applicable to derivatives of this compound is the aromatic Claisen rearrangement. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgbenthamopenarchives.com This reaction involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.

To achieve this, the parent compound would first be converted to its allyl ether via Williamson ether synthesis. Heating this allyl ether derivative, typically to temperatures around 200-250 °C, would initiate a concerted, intramolecular researchgate.netresearchgate.net-sigmatropic rearrangement. The allyl group would migrate from the oxygen atom to the ortho-position (C-6).

The mechanism proceeds through a cyclic, six-membered transition state. The initial product is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to restore the aromaticity of the ring, yielding the final product, 6-allyl-4,7-dimethyl-2H-1,3-benzodioxol-5-ol. Since the only ortho position is C-6, the reaction is expected to be highly regioselective.

Photochemical rearrangements are another class of reactions that could potentially be explored with benzodioxole derivatives, often leading to complex skeletal reorganizations upon UV irradiation. baranlab.org

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques. These methods provide insights into reaction rates, the identity of intermediates, and the nature of transition states.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural characterization of reactants, products, and stable intermediates. mdpi.commdpi.com In-situ NMR monitoring can track the progress of a reaction over time, providing kinetic data. Specialized techniques like 2D NMR (COSY, HMBC) help in assigning complex structures.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged intermediates directly from the reaction mixture, providing strong evidence for proposed mechanisms. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to monitor the appearance or disappearance of key functional groups (e.g., -OH, C=O). UV-Vis spectroscopy can be used to study the electronic structure of conjugated systems and to follow the kinetics of reactions involving chromophoric species. osti.gov

Kinetic Studies:

By monitoring the concentration of reactants or products over time under various conditions (e.g., changing temperature, catalyst, or reactant concentrations), the rate law for a reaction can be determined. This information helps to identify the rate-determining step of the mechanism. For example, kinetic studies of oxidation reactions can reveal the order of the reaction with respect to the substrate and the oxidant. academie-sciences.fr Isotope labeling studies, such as using deuterium-labeled substrates (kinetic isotope effect), can further pinpoint which bonds are broken in the rate-determining step.

These methods, when used in concert, provide a powerful toolkit for building a detailed understanding of the reaction pathways and intermediates involved in the chemical transformations of the this compound moiety.

Exploration of Bioactivity and Molecular Interaction Mechanisms of 4,7 Dimethyl 2h 1,3 Benzodioxol 5 Ol and Its Benzodioxole Analogues in Vitro Studies

Anti-inflammatory Molecular Mechanisms

Research into the anti-inflammatory properties of benzodioxole analogues has revealed significant activity, particularly from compounds such as 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), an analogue of the target compound. These in vitro studies, primarily conducted in macrophage cell lines like RAW264.7, have elucidated the molecular pathways through which these compounds exert their effects.

Inhibition of Inflammatory Mediators (e.g., NO, IL-1β, TNF-α)

Benzodioxole analogues have demonstrated a marked ability to suppress the production of key pro-inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the analogue 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) significantly decreased the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net This inhibition of inflammatory molecules is a critical aspect of the anti-inflammatory response. DMB was also found to suppress the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. researchgate.net

| Compound | Cell Line | Inflammatory Mediators Inhibited | Key Findings |

|---|---|---|---|

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) | RAW264.7 Macrophages | NO, IL-1β, TNF-α, iNOS, COX-2 | Significantly decreased the production of pro-inflammatory molecules in a dose-dependent manner upon LPS stimulation. researchgate.net |

Modulation of Signaling Pathways (e.g., NF-κB, HO-1)

The anti-inflammatory effects of benzodioxole analogues are further understood through their modulation of critical signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The analogue DMB has been shown to significantly suppress the nuclear translocation of NF-κB induced by LPS. researchgate.net This inhibitory action is associated with a decrease in the phosphorylation and subsequent degradation of IκB-α, the inhibitor of NF-κB. researchgate.net

Furthermore, DMB has been observed to increase the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. researchgate.net The induction of HO-1 is a significant mechanism for mitigating inflammatory responses. This dual action of inhibiting a pro-inflammatory pathway (NF-κB) while activating an anti-inflammatory one (HO-1) highlights the therapeutic potential of this class of compounds.

Anticancer Activity and Cellular Mechanisms

While specific data on the anticancer activity of 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol is limited, broader research on benzodioxole derivatives indicates potential in this area through various mechanisms.

EGFR Inhibition

Apoptosis Induction via Mitochondrial Pathways (Bax, Bcl-2)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are key regulators of the mitochondrial pathway of apoptosis. nih.govnih.gov An increased Bax/Bcl-2 ratio is indicative of a shift towards apoptosis. nih.gov Some studies on benzothiazole (B30560) derivatives, which can be structurally related to benzodioxoles, have shown the ability to induce apoptosis by upregulating Bax and downregulating Bcl-2. nih.gov While this provides a potential mechanism, direct evidence for this compound or its close analogues is not specified. One study on an amuvatinib (B1684542) derivative containing a benzodioxole moiety, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, found that it inhibits mitochondrial membrane potential, which is a key event in the mitochondrial apoptosis pathway. nih.gov

| Compound/Derivative Class | Proposed Mechanism | Key Findings |

|---|---|---|

| Benzothiazole derivatives | Modulation of Bax/Bcl-2 ratio | Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. nih.gov |

| N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide | Inhibition of mitochondrial membrane potential | Demonstrated efficacy in killing tumor cells under glucose starvation by targeting mitochondria. nih.gov |

Inhibition of Cell Proliferation and DNA Synthesis

The inhibition of cell proliferation and DNA synthesis is a fundamental strategy in cancer treatment. nih.gov Research on various benzoxazine (B1645224) analogues, which share some structural similarities with benzodioxoles, has demonstrated their ability to inhibit the growth of various cancer cell lines. nih.gov For example, certain 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown moderate to good potency against cancer cell lines such as PC-3, MDA-MB-231, and U-87 MG. nih.gov However, specific studies detailing the inhibition of cell proliferation and DNA synthesis by this compound or its direct analogues were not identified in the provided search results.

Antimicrobial and Antifungal Potentials and Related Mechanisms

The 1,3-benzodioxole (B145889) scaffold is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of antimicrobial and antifungal properties. In vitro studies have demonstrated the efficacy of various benzodioxole analogues against a spectrum of pathogenic bacteria and fungi.

Newly synthesized benzodioxole-imidazole hybrids have shown promising antifungal activity. For instance, compounds bearing a trifluoromethylphenyl moiety displayed significant anti-Candida albicans activity with a minimum inhibitory concentration (MIC) value of 0.148 μmol/mL. Another analogue showed potent activity against Candida tropicalis with a MIC of 0.289 μmol/mL. researchgate.net Similarly, other derivatives have been identified as the most active against Candida parapsilosis and Aspergillus niger. researchgate.net The antifungal potential of these compounds is often linked to their ability to disrupt fungal cell membrane integrity and inhibit essential enzymes.

In the realm of antibacterial agents, benzodioxole derivatives have also been evaluated against various bacterial strains. One study tested a series of aryl acetate (B1210297) and acetic acid benzodioxole derivatives against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa. The most potent compound exhibited MICs of 125 µg/mL against S. aureus, 250 µg/mL against E. coli, 220 µg/mL against E. faecalis, and 100 µg/mL against P. aeruginosa. frontiersin.org Furthermore, some peptidyl derivatives of 1,3-benzodioxole have been observed to promote the growth of certain organisms like Bacillus subtilis under specific in vitro conditions. buketov.edu.kz

The mechanism of antimicrobial action for some benzodioxole derivatives involves the inhibition of bacterial fatty acid biosynthesis. Specifically, certain analogues have shown potential inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in this pathway. researchgate.net Molecular docking studies have further elucidated the binding modes of these compounds within the active site of bacterial enzymes.

Below is a data table summarizing the in vitro antimicrobial and antifungal activities of selected benzodioxole analogues.

| Compound Type | Target Organism | Activity (MIC) |

| Benzodioxole-imidazole hybrid | Candida albicans | 0.148 µmol/mL |

| Benzodioxole-imidazole hybrid | Candida tropicalis | 0.289 µmol/mL |

| Benzodioxole aryl acetate derivative | Staphylococcus aureus | 125 µg/mL |

| Benzodioxole aryl acetate derivative | Escherichia coli | 250 µg/mL |

| Benzodioxole aryl acetate derivative | Enterococcus faecalis | 220 µg/mL |

| Benzodioxole aryl acetate derivative | Pseudomonas aeruginosa | 100 µg/mL |

α-Amylase Inhibitory Effects

Certain benzodioxole derivatives have been investigated for their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can modulate blood glucose levels, making it a target for the management of diabetes. nih.gov In vitro studies have demonstrated that a series of benzodioxole derivatives exhibit potent inhibitory activities against α-amylase. nih.gov

One study evaluated seventeen benzodioxole derivatives and found that fourteen of them displayed significant inhibitory activities with IC50 values below 10 µg/ml. The most potent compound identified was a benzodioxole aryl acetic acid derivative with an IC50 value of 1.11 µg/ml, which was more potent than the standard drug acarbose (B1664774) (IC50 6.47 µg/ml). nih.gov The structure-activity relationship suggests that the presence of a carboxylic acid group, the benzodioxole ring itself, and halogen or methoxy (B1213986) substitutions on the aryl ring are important for anti-amylase activity. nih.gov

The following table presents the α-amylase inhibitory activities of selected benzodioxole derivatives.

| Compound Class | Compound | α-Amylase Inhibition (IC50) |

| Benzodioxole Aryl Acetic Acid | 4f | 1.11 µg/ml |

| Benzodioxole Aryl Acetic Acid | 4b | 1.25 µg/ml |

| Benzodioxole Carboxamide | 6b | 4.28 µg/ml |

| Benzodioxole Carboxamide | 6a | 8.54 µg/ml |

| Standard | Acarbose | 6.47 µg/ml |

Enzyme Target Identification (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase)

The antifungal mechanism of some benzodioxole analogues, particularly those with an azole moiety, involves the inhibition of key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. One such primary target is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. researchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth. researchgate.net The inhibitory potency of various azole antifungals against Candida albicans CYP51 has been determined, with IC50 values for some compounds being in the sub-micromolar range.

Molecular Interactions with Microbial Targets

Molecular docking studies have been instrumental in elucidating the binding modes of benzodioxole derivatives with their microbial enzyme targets. These in silico studies help to understand the structure-activity relationships and guide the design of more potent inhibitors.

For instance, molecular docking of benzodioxole derivatives with α-amylase has revealed key interactions within the enzyme's active site. nih.gov The carboxylic acid group, the benzodioxole ring, and substituted aryl moieties have been shown to form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme, explaining their inhibitory activity. nih.gov

In the context of antibacterial agents targeting FabH, molecular docking has indicated that potent inhibitors bind tightly within the active site of the receptor. The binding is stabilized by interactions such as hydrogen bonds and π-π stacking with the enzyme's residues. researchgate.net Similarly, for antifungal benzodioxole analogues targeting lanosterol 14α-demethylase, molecular modeling has been used to study their interaction with the enzyme's active site, providing insights into the structural basis of their inhibitory action. frontiersin.org These computational approaches are valuable tools for predicting the binding affinity and orientation of ligands, thereby aiding in the rational design of novel antimicrobial agents. nih.govnih.govnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Benzodioxole derivatives have been evaluated for their antioxidant properties through various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress and various pathological conditions.

The radical scavenging activity of benzodioxole analogues is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. frontiersin.org In one study, a series of benzodioxole-based aryl acetate and acetic acid derivatives were evaluated. The most active compound, an aryl acetate derivative, exhibited an IC50 value of 21.44 µg/mL. frontiersin.org Other derivatives in the same series also showed notable antioxidant activity with IC50 values of 58.45 µg/mL, 72.17 µg/mL, and 96.07 µg/mL. frontiersin.org In contrast, the compounds with an acetic acid functional group displayed weaker activity. frontiersin.org

The following table summarizes the DPPH radical scavenging activity of selected benzodioxole derivatives.

| Compound Class | Compound | DPPH Radical Scavenging Activity (IC50) |

| Benzodioxole Aryl Acetate | 3a | 21.44 µg/mL |

| Benzodioxole Aryl Acetate | 3e | 58.45 µg/mL |

| Benzodioxole Aryl Acetate | 3f | 72.17 µg/mL |

| Benzodioxole Aryl Acetate | 3b | 96.07 µg/mL |

| Standard Antioxidant | Trolox | 1.93 µg/mL |

Neuroprotective Activities and Proposed Mechanisms

Benzodioxole derivatives have emerged as promising candidates for the development of neuroprotective agents, with in vitro studies highlighting their potential to modulate neuronal receptors and protect against neurotoxicity. A key proposed mechanism for their neuroprotective effects is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic transmission and plasticity in the brain. acs.orgacs.org

Certain benzodioxole compounds have been shown to act as negative modulators of AMPA receptors. acs.org This modulation can involve increasing the rate of desensitization and prolonging the deactivation process of these receptors. acs.org By attenuating excessive AMPA receptor activation, which can lead to excitotoxicity and neuronal damage, these compounds may offer protection in neurodegenerative conditions. acs.org

In one study, a series of hybrid benzodioxole-propanamide compounds were investigated for their effects on AMPA receptor subunits. One particular derivative, BDZ-P7, demonstrated significant potency in inhibiting various AMPA receptor subunits, with IC50 values in the low micromolar range. acs.org This compound was shown to impact the desensitization and deactivation rates of the AMPA receptor, suggesting a mechanism for its observed neuroprotective effects in cellular models. acs.org The neuroprotective potential of natural compounds is an active area of research, with mechanisms often involving the mitigation of oxidative stress, protein misfolding, and inflammation. najah.edu

Agonistic/Antagonistic Effects on Receptors (e.g., Auxin Receptors)

Benzodioxole derivatives have been shown to interact with various receptors, exhibiting both agonistic and antagonistic activities. These interactions are highly dependent on the specific structure of the benzodioxole analogue and the target receptor.

In the realm of plant biology, certain N-(benzo[d] researchgate.netfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists. researchgate.netfrontiersin.orgnih.govnih.gov One such compound, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa. researchgate.netfrontiersin.orgnih.govnih.gov Molecular docking studies revealed that K-10 has a strong binding affinity for the auxin receptor TIR1 (Transport Inhibitor Response 1), even stronger than the natural auxin, 1-naphthylacetic acid (NAA). researchgate.netfrontiersin.orgnih.govnih.gov This interaction enhances auxin-related signaling responses, leading to the observed root growth promotion. researchgate.netfrontiersin.orgnih.govnih.gov

Furthermore, in the context of the mammalian central nervous system, specific benzodioxole derivatives have been characterized as selective serotonin (B10506) receptor agonists. For example, the compound MKC-242, which contains a 1,3-benzodioxole moiety, exhibits high affinity for serotonin 1A (5-HT1A) receptors with a Ki value of 0.35 nM. nih.gov In vitro experiments have shown that this compound acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors. nih.gov This dual activity suggests its potential for modulating serotonergic neurotransmission.

Structure-Activity Relationship (SAR) Studies for Bioactive Benzodioxoles

The 1,3-benzodioxole scaffold is a key structural motif found in numerous biologically active compounds. researchgate.net The diverse pharmacological effects of these molecules, ranging from anticancer to anti-inflammatory and antimicrobial activities, are intricately linked to the nature and position of substituents on the benzodioxole ring system. researchgate.netresearchgate.net In vitro studies exploring these structure-activity relationships (SAR) have provided valuable insights into the molecular features required for specific biological actions.

The biological versatility of the benzodioxole nucleus is attributed to its ability to engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. researchgate.net The methylenedioxy bridge is a characteristic feature that influences the electronic and conformational properties of the molecule, thereby modulating its bioactivity.

Anticancer and Cytotoxic Activities

A number of studies have investigated the cytotoxic potential of benzodioxole derivatives against various cancer cell lines. The presence and nature of substituents on the benzodioxole ring and its side chains play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of synthesized benzodioxole compounds were evaluated for their cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. najah.edu It was observed that carboxamide-containing benzodioxole derivatives exhibited more potent anticancer activity compared to their counterparts lacking the amide functionality. najah.edu Specifically, compounds with a dimethoxy phenyl amide moiety attached to the benzodioxole core showed significant cytotoxicity, which was attributed to their structural resemblance to the potent anticancer agent combretastatin (B1194345) A-4. najah.edu In contrast, benzodioxole derivatives without the amide group displayed weak cytotoxicity against the tested cell lines, with IC50 values in the millimolar range. najah.edu

Further illustrating the importance of specific substitutions, another study highlighted that benzodioxole-based dithiocarbamate (B8719985) derivatives demonstrated cytotoxic activity against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. researchgate.net

The following table summarizes the cytotoxic activity of selected benzodioxole derivatives from in vitro studies:

| Compound | Cell Line | IC50 (µM) |

| 2a | HeLa | > 5000 |

| Caco-2 | > 5000 | |

| Hep3B | 4.36 | |

| 2b | HeLa | > 5000 |

| Caco-2 | > 5000 | |

| Hep3B | 6.21 | |

| 5a | HeLa | 6820 |

| Caco-2 | 7120 | |

| Hep3B | 3940 | |

| 5b | HeLa | 8110 |

| Caco-2 | 9120 | |

| Hep3B | 5430 |

Data sourced from in vitro studies on benzodioxole derivatives. najah.edu

Enzyme Inhibitory Activity

Benzodioxole derivatives have also been explored as inhibitors of various enzymes, with their inhibitory potential being highly dependent on their substitution patterns.

Cyclooxygenase (COX) Inhibition:

A study focusing on the anti-inflammatory potential of benzodioxole derivatives investigated their inhibitory activity against COX-1 and COX-2 enzymes. nih.gov The research revealed that the nature of the side chain and the presence of halogen substituents on an attached phenyl ring significantly influenced both the potency and selectivity of COX inhibition. nih.gov

For example, benzodioxole derivatives with an aryl acetic acid side chain generally showed different activity profiles compared to those with an aryl acetate side chain. nih.gov Specifically, a benzodioxole acetic acid derivative with chloro substituents on the phenyl ring (compound 4f ) was the most potent COX-1 inhibitor with an IC50 of 0.725 µM. nih.gov Conversely, a benzodioxole acetate derivative with a bromo substituent (3b ) showed potent activity against both COX-1 and COX-2, with IC50 values of 1.12 µM and 1.3 µM, respectively. nih.gov The study also noted that ortho-halogenated compounds were generally more potent than their meta-substituted counterparts. nih.gov

The table below presents the COX inhibitory activity of some benzodioxole analogues:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 3a | 12.32 | 14.34 |

| 3b | 1.12 | 1.30 |

| 3e | 2.36 | 2.73 |

| 4a | 1.45 | 3.34 |

| 4f | 0.725 | 4.290 |

| Ketoprofen | 0.031 | 0.158 |

Data from in vitro COX inhibition assays. nih.gov

α-Amylase Inhibition:

In the context of antidiabetic agents, benzodioxole carboxamide derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. nih.gov This research underscored the potential of the benzodioxole scaffold in designing enzyme inhibitors for metabolic disorders. nih.gov

Antimicrobial Activity

The benzodioxole moiety is also a constituent of compounds with notable antimicrobial properties. Peptidyl derivatives of 1,3-benzodioxole, synthesized from the natural product safrole, have been evaluated for their antimicrobial activity. nih.gov Interestingly, these studies revealed that some of these compounds could promote the growth of certain microorganisms, such as Bacillus subtilis, indicating a complex structure-activity relationship in this context. nih.gov

Synthetic Utility and Applications in Advanced Materials Science

4,7-Dimethyl-2H-1,3-benzodioxol-5-ol as a Synthetic Building Block

No synthetic routes for the preparation of this compound have been documented.

There is no information on its reactivity or utility as a precursor in the synthesis of other molecules.

Integration into Polymer and Macromolecular Systems

No studies have been found that describe the use of “this compound” as a monomer or an additive in the creation of polymers or macromolecules.

Applications in Functional Organic Materials

There is no literature detailing the incorporation of this compound into functional organic materials or any investigation of its potential properties in such applications.

Should research on “this compound” be published in the future, this topic can be revisited to provide the requested detailed article.

Future Perspectives and Research Gaps in 4,7 Dimethyl 2h 1,3 Benzodioxol 5 Ol Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of substituted 1,3-benzodioxoles typically involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a methylene (B1212753) source. chemicalbook.com However, the efficient and regioselective synthesis of 4,7-Dimethyl-2H-1,3-benzodioxol-5-ol presents a distinct challenge that remains to be addressed in the literature. Future research should focus on:

Regioselective Routes: Developing synthetic pathways that precisely control the placement of the two methyl groups and the hydroxyl group on the benzodioxole core is paramount. This may involve multi-step sequences starting from appropriately substituted precursors or exploring novel C-H activation and functionalization strategies on a simpler benzodioxole template.

Advanced Catalysis: Current methods for creating the dioxole ring can rely on strong acid catalysts. chemicalbook.com A significant area for advancement lies in the development of milder, more efficient catalytic systems, such as those employing heterogeneous catalysts or transition metals, to improve yields, reduce waste, and enhance substrate tolerance.

Combinatorial Synthesis: Methodologies that allow for the rapid generation of a library of derivatives based on the this compound scaffold are needed. Techniques involving parallel synthesis and solid-phase chemistry could accelerate the exploration of structure-activity relationships (SAR).

Deeper Mechanistic Insights into Chemical Transformations

A thorough understanding of the reactivity of this compound is essential for its effective utilization as a chemical building block. The interplay between the electron-donating methylenedioxy bridge, the two methyl groups, and the phenolic hydroxyl group dictates the molecule's behavior in chemical reactions. Research is needed to provide mechanistic clarity on several fronts:

Electrophilic Aromatic Substitution: The benzodioxole ring is highly activated towards electrophiles. Detailed kinetic and computational studies are required to predict the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation, and to understand how the existing substituents direct incoming groups.

Phenolic Reactivity: The hydroxyl group can undergo O-alkylation, O-acylation, and oxidation. Mechanistic studies, potentially combining experimental and theoretical approaches, could elucidate the pathways of these transformations and explore the potential for the hydroxyl group to direct reactions at other positions on the ring (e.g., ortho-lithiation). rsc.org

Oxidative Stability: The electron-rich nature of the molecule makes it susceptible to oxidation. Investigating the mechanism of its degradation under various oxidative conditions is crucial for understanding its stability and for developing controlled oxidative transformations, such as the Baeyer–Villiger reaction seen in related systems, to produce novel quinone derivatives. mdpi.comresearchgate.net

Broadening the Scope of Bioactivity Studies to Novel Targets (In Vitro)

The 1,3-benzodioxole (B145889) moiety is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities. researchgate.net However, the specific biological profile of this compound is completely unknown. A critical future direction is the systematic in vitro screening of this compound and its derivatives against a diverse panel of biological targets to uncover its therapeutic potential. Based on the activities of related compounds, promising areas for investigation include:

Anticancer Activity: Various benzodioxole derivatives have shown cytotoxicity against cancer cell lines such as HeLa, A498, and MDA-MB-231. nih.govssrn.com Initial screening should assess the antiproliferative effects of this compound against multiple cancer cell types.

Anti-inflammatory Effects: As analogues have demonstrated inhibition of cyclooxygenase (COX) enzymes, evaluating the compound's activity against COX-1 and COX-2 is a logical starting point. nih.gov

Metabolic Disorders: Recently, novel benzodioxole derivatives have been investigated as potential antidiabetic agents through the inhibition of enzymes like α-amylase. mdpi.comresearchgate.net

Antimicrobial Potential: The benzodioxole core is present in compounds with documented antibacterial and antituberculosis properties. mdpi.comresearchgate.netresearchgate.net

The use of high-throughput in vitro screening can rapidly generate bioactivity data, providing a foundation for more targeted and resource-intensive in vivo studies. nih.gov

| Reported Bioactivity | Target/Assay | Example Benzodioxole Derivatives | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 Inhibition | Aryl acetate (B1210297) and acetic acid derivatives | nih.gov |

| Anticancer | Cytotoxicity (HeLa, MDA-MB-231 cells) | Various substituted benzodioxoles | nih.govssrn.comnih.gov |

| Antidiabetic | α-Amylase Inhibition | Benzodioxol carboxamide derivatives | mdpi.comresearchgate.net |

| Antimicrobial | General antibacterial activity | Various benzodioxole derivatives | mdpi.comresearchgate.netresearchgate.net |

Development of Sustainable Production Methods

Modern chemical synthesis places a strong emphasis on "green" chemistry principles. The development of sustainable production methods for this compound is a significant research gap that offers substantial opportunities for innovation. Key areas for future work include:

Bio-based Feedstocks: Investigating the use of renewable starting materials is a priority. Some benzodioxoles are derived from natural products like safrole or apiol. researchgate.netmdpi.com Research could explore the potential of engineered microorganisms or enzymatic processes to produce substituted catechols that could serve as precursors.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, minimizing waste. This involves favoring addition reactions over substitution reactions and developing catalytic cycles that avoid the use of stoichiometric reagents.

Green Solvents and Conditions: Exploring the use of environmentally benign solvents (e.g., water, supercritical CO₂, ionic liquids) or solvent-free reaction conditions to reduce the environmental impact of the synthesis.

Predictive Modeling and Computational Design for New Benzodioxole Derivatives

In silico methods are powerful tools for accelerating the drug discovery and materials design process. nih.gov Applying these techniques to this compound could guide synthetic efforts and prioritize experimental testing. Future research should leverage:

Molecular Docking: To predict how the compound and its virtual derivatives might bind to the active sites of known biological targets (e.g., enzymes like COX or VEGFR-2). ssrn.comnih.gov This can help prioritize which derivatives to synthesize for specific therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of bioactivity data is obtained, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of unsynthesized analogues.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. ssrn.com Applying these models to virtual derivatives of this compound would help in designing compounds with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.